N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-11-16(18(24)22-14-9-5-4-8-13(14)20)17(23-19(25)21-11)12-7-3-6-10-15(12)26-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTMYFSFZIXGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer applications. This article provides a comprehensive overview of its synthesis, biological evaluations, and structure-activity relationships (SAR).
The compound has the following chemical properties:
- Molecular Formula : C20H20FN3O4
- Molecular Weight : 385.395 g/mol
- IUPAC Name : 4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from simpler pyrimidine derivatives. The synthetic route often includes:
- Formation of the tetrahydropyrimidine ring.
- Introduction of the fluorophenyl and methoxyphenyl groups through electrophilic substitution.
- Final carboxamide formation through acylation reactions.
Antiviral Activity
Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit significant inhibitory activity against HIV integrase (IN). In vitro studies showed that certain derivatives could inhibit the strand transfer reaction catalyzed by HIV-1 integrase with an IC50 value as low as 0.65 µM for one of the most active compounds tested . However, these compounds did not demonstrate effective inhibition of HIV replication in cell culture assays below their cytotoxic concentrations.
Anticancer Activity
The compound's potential as an anticancer agent has been evaluated through various assays. In one study, tetrahydropyrimidine derivatives were tested against multiple cancer cell lines including HepG2 (liver cancer) and HeLa (cervical cancer) cells. Compounds showed varying levels of cytotoxicity with IC50 values ranging from 5.351 to 18.69 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
- The presence of the fluorine atom in the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- The methoxy group is believed to contribute to increased solubility and bioavailability.
A summary table illustrating the SAR findings for related compounds is provided below:
| Compound | IC50 (µM) | Biological Activity | Notes |
|---|---|---|---|
| 13e | 0.65 | HIV Integrase Inhibition | Most active derivative |
| 5c | 6.539 | Alpha-Amylase Inhibition | Anti-diabetic potential |
| 5e | 5.351 | Cytotoxicity (HepG2) | Moderate activity |
| 13b | Not reported | Antiviral (cell culture) | High cytotoxicity |
Case Studies
- HIV Integrase Inhibition : A study conducted on various tetrahydropyrimidine derivatives found that while some compounds effectively inhibited integrase activity in vitro, they failed to show significant antiviral effects in cellular models due to high cytotoxicity levels .
- Cytotoxicity Assessment : Compounds were subjected to MTT assays against HepG2 and HeLa cell lines, revealing a spectrum of cytotoxic effects that correlate with their structural modifications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Structural Variations and Properties
Key Observations :
- Fluorine vs.
- Carboxamide vs. Ester : The carboxamide group in the target compound enhances hydrogen-bonding capacity compared to the ester derivative , favoring interactions with biological targets like enzymes or receptors.
- Thione vs. Oxo : Replacement of the oxo group with sulfanylidene (as in ) introduces redox-active sulfur, which may improve antioxidant activity but alter metabolic stability .
Structural and Crystallographic Insights
- Dihedral Angles : In the target compound’s analog (), dihedral angles between the pyrimidine ring and aryl substituents (12.8°–86.1°) influence molecular planarity and crystal packing. Substituents at the ortho position (e.g., 2-fluoro) increase steric hindrance, reducing coplanarity compared to para-substituted analogs.
- Hydrogen Bonding : The carboxamide group forms intermolecular N–H···O bonds, while fluorine participates in weak C–H···F interactions, as observed in . This contrasts with thione derivatives, where S···H interactions dominate .
- Crystallography Tools : SHELX and ORTEP programs () are critical for resolving such structural details, enabling comparisons of bond lengths and torsion angles across analogs.
Q & A
Basic: What are the recommended synthetic pathways for N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
Methodological Answer:
The synthesis typically involves a Biginelli-like multi-component reaction or stepwise condensation. A common approach includes:
Step 1: Reacting ethyl acetoacetate with 2-fluoroaniline to form the β-ketoamide intermediate.
Step 2: Condensation with 2-methoxybenzaldehyde under acidic conditions (e.g., HCl or acetic acid) to form the dihydropyrimidinone (DHPM) core.
Step 3: Methylation at the 6-position using methyl iodide in the presence of a base (e.g., KCO) in DMF.
Key parameters include temperature control (60–80°C for cyclization) and solvent selection (ethanol or toluene for improved yield). Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) .
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- H/C NMR: Assign peaks for the fluorophenyl (δ 7.1–7.4 ppm for aromatic protons) and methoxyphenyl (δ 3.8 ppm for OCH) groups. The tetrahydropyrimidine ring protons appear as multiplets (δ 2.5–5.0 ppm).
- IR Spectroscopy: Confirm the carbonyl (C=O) stretch at ~1680–1700 cm and NH stretches at ~3200–3350 cm.
- Mass Spectrometry (HRMS): Verify molecular weight (expected [M+H]: ~423.17 Da) and fragmentation patterns .
Advanced: How can X-ray crystallography resolve conformational ambiguities in the tetrahydropyrimidine core?
Methodological Answer:
X-ray diffraction analysis reveals:
- Dihedral Angles: The fluorophenyl and methoxyphenyl substituents form dihedral angles of ~12–15° and ~85–90° with the pyrimidine ring, respectively, influencing planarity and steric interactions.
- Hydrogen Bonding: Intramolecular N–H···O bonds stabilize the boat conformation of the tetrahydropyrimidine ring.
- Crystal Packing: Weak C–H···π interactions (e.g., between methyl groups and aromatic rings) dictate lattice stability. Use Mo Kα radiation (λ = 0.71073 Å) and SHELXT software for refinement .
Basic: What in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
- Enzyme Inhibition: Test against kinases (e.g., CDK2) or proteases using fluorescence-based assays (e.g., ATPase-Glo™).
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Solubility: Use shake-flask method in PBS (pH 7.4) with HPLC quantification.
Include positive controls (e.g., staurosporine for kinase assays) and DMSO vehicle controls (<1% v/v) .
Advanced: How to optimize reaction yields when introducing the 2-methoxyphenyl group?
Methodological Answer:
- Catalyst Screening: Compare Lewis acids (e.g., ZnCl vs. FeCl) to enhance electrophilicity of the aldehyde.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes.
- Microwave Assistance: Reduce reaction time (30 min vs. 12 hrs) with microwave irradiation (100–120°C), achieving yields >75%.
Validate via H NMR tracking of imine intermediate formation .
Basic: What chromatographic methods are effective for purifying this compound?
Methodological Answer:
- Normal-Phase HPLC: Use a silica column with gradient elution (hexane:ethyl acetate 70:30 → 50:50).
- Reverse-Phase HPLC: C18 column with acetonitrile/water (55:45, 0.1% TFA) for final polishing.
- TLC Monitoring: R ~0.4 in ethyl acetate/hexane (1:1). Ensure UV-active spots (254 nm) for quick validation .
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Source Validation: Cross-check compound purity (≥95% via HPLC) and stereochemistry (circular dichroism if chiral).
- Assay Reproducibility: Standardize cell passage numbers and serum-free incubation times.
- Meta-Analysis: Use tools like Prism to compare IC values from multiple labs, accounting for assay variances (e.g., ATP concentration in kinase assays) .
Basic: What computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: SwissADME or pkCSM for logP (expected ~2.8), BBB permeability (low), and CYP450 inhibition.
- Docking Studies: AutoDock Vina to simulate binding to DHODH or thymidylate synthase. Focus on hydrogen bonds with Arg136 or π-π stacking with Phe62 .
Advanced: How to design SAR studies for fluorophenyl derivatives?
Methodological Answer:
- Substituent Variation: Synthesize analogs with Cl, Br, or NO at the 2-fluorophenyl position.
- Bioisosteric Replacement: Replace the methoxyphenyl with trifluoromethyl or cyano groups.
- Activity Cliffs: Plot IC vs. substituent Hammett σ values to identify electronic effects. Use CoMFA for 3D-QSAR modeling .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group.
- Stability Testing: Monitor via HPLC every 6 months; degradation products (e.g., free carboxylic acid) should remain <5% .
Advanced: How to resolve NMR signal overlap in the tetrahydropyrimidine region?
Methodological Answer:
- 2D NMR: Use HSQC to correlate H (δ 4.2–4.5 ppm) with C signals (δ 60–65 ppm for CH groups).
- Variable Temperature NMR: Elevate to 40°C to sharpen broad NH signals.
- Solvent Optimization: Switch to DMSO-d for improved solubility and resolution of aromatic protons .
Advanced: What strategies mitigate low solubility in aqueous assays?
Methodological Answer:
- Prodrug Design: Introduce phosphate esters at the carboxamide group.
- Nanoformulation: Use liposomal encapsulation (e.g., DSPC/cholesterol) to enhance bioavailability.
- Co-Solvents: Employ cyclodextrin (10% w/v) or PEG-400 (20% v/v) in PBS .
Basic: How to validate synthetic success post-purification?
Methodological Answer:
- Melting Point: Compare observed mp (e.g., 180–182°C) with literature.
- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values.
- NMR Purity: Ensure absence of residual solvent peaks (e.g., DMSO at δ 2.5 ppm) .
Advanced: What mechanistic insights explain the compound’s enzyme inhibition?
Methodological Answer:
- Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive).
- Isothermal Titration Calorimetry (ITC): Measure binding affinity (K) and enthalpy changes.
- Mutagenesis: Replace key residues (e.g., Asp86Ala in DHODH) to assess binding site interactions .
Basic: What safety protocols are essential during synthesis?
Methodological Answer:
- Ventilation: Use fume hoods for handling volatile solvents (DMF, methyl iodide).
- PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Waste Disposal: Neutralize acidic/byproduct streams with NaHCO before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
